1-(3-Dipropylaminopropyl)homopiperazine
Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Dipropylaminopropyl)homopiperazine derivatives have been explored for their potential in treating various medical conditions. For example, a novel series of beta-amino amides incorporating fused heterocycles, including triazolopiperazines, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. These compounds, characterized by their potent inhibitory activity, excellent selectivity over other proline-selective peptidases, and in vivo efficacy in animal models, highlight the therapeutic potential of this compound derivatives in diabetes management (Dooseop Kim et al., 2005).
Molecular and Biomolecular Spectroscopy
Research into the vibrational spectra and molecular orbital analysis of 1-Amino-4-methylpiperazine (a compound structurally related to this compound) using ab initio HF and DFT methods has provided insights into the electronic properties and reactivity of such molecules. The study on 1-Amino-4-methylpiperazine revealed details about its electronic exchange interaction, charge delocalization, and potential for chemical reactivity, which can be extrapolated to understand the chemical behavior of this compound derivatives (G. Mahalakshmi & V. Balachandran, 2015).
Environmental Science and Biodegradation
The study of the biodegradation of s-triazine ring compounds, which are structurally related to this compound, sheds light on the environmental fate of these chemicals. Microbes metabolize s-triazine herbicides such as atrazine via enzyme-catalyzed hydrolysis reactions, leading to cyanuric acid as an intermediate. This process, which ultimately yields ammonia and carbon dioxide, highlights the ecological impact and degradation pathways of compounds related to this compound and emphasizes the importance of understanding their environmental behavior (L. Wackett et al., 2001).
Chemical Synthesis and Organic Chemistry
The synthesis of 3-Ylidenepiperazine-2,5-diones, which share a piperazine core with this compound, provides valuable information on the synthetic versatility and potential applications of piperazine derivatives in organic synthesis. These compounds are prone to addition reactions and can serve as precursors for natural products, analogues, or interesting α-amino or α-keto acid derivatives, demonstrating the broad utility of piperazine derivatives in chemical synthesis (J. Liebscher & Shangde Jin, 1999).
Mechanism of Action
Target of Action
Homopiperazine derivatives have been identified as promising candidates for proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
Mode of Action
This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . Homopiperazine derivatives have been found to inhibit all three catalytic subunits (ß1, ß2, and ß5) of the proteasome by direct binding .
Biochemical Pathways
As a potential proteasome inhibitor, it could affect the ubiquitin-proteasome pathway, which is responsible for degrading most intracellular proteins .
Result of Action
As a potential proteasome inhibitor, it could prevent the breakdown of proteins, leading to an accumulation of unwanted proteins in cells .
properties
IUPAC Name |
3-(1,4-diazepan-1-yl)-N,N-dipropylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-3-9-16(10-4-2)12-6-13-17-11-5-7-15-8-14-17/h15H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVQJBPSCHNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCN1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374454 | |
Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
827614-53-9 | |
Record name | Hexahydro-N,N-dipropyl-1H-1,4-diazepine-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827614-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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